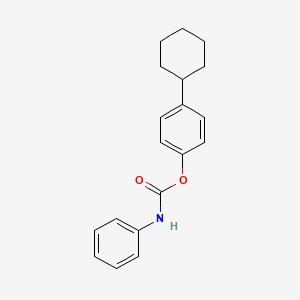

(4-cyclohexylphenyl) N-phenylcarbamate

Description

Contextualization of Carbamate (B1207046) Chemistry in Modern Organic Synthesis and Materials Science

Carbamates, or urethanes, are a class of organic compounds characterized by the -NHC(=O)O- functional group. nih.gov This moiety is essentially a hybrid of an amide and an ester, granting it a unique combination of stability and reactivity. In organic synthesis, the carbamate group is widely employed as a protecting group for amines, valued for its stability under a range of reaction conditions and the availability of various methods for its introduction and removal. nih.gov

The synthesis of carbamates is versatile, with common methods including the reaction of isocyanates with alcohols, the alcoholysis of carbamoyl (B1232498) chlorides, or the coupling of amines, carbon dioxide, and alkyl halides. nih.govnyxxb.cn More sustainable approaches, such as those utilizing urea (B33335) as a carbonyl source, are also being developed. researchgate.net

In materials science, the carbamate linkage is the cornerstone of polyurethanes, a major class of polymers with diverse applications ranging from foams and elastomers to coatings and adhesives. nih.gov The properties of polyurethanes can be finely tuned by varying the structure of the diols and diisocyanates used in their synthesis, making the carbamate linkage central to the design of advanced materials.

Significance of the Cyclohexylphenyl Moiety and Phenylcarbamate Linkage in Chemical Design

The two key structural components of (4-cyclohexylphenyl) N-phenylcarbamate—the cyclohexylphenyl moiety and the phenylcarbamate linkage—each contribute significantly to its potential chemical character.

The cyclohexylphenyl moiety introduces a bulky, aliphatic ring attached to an aromatic system. The cyclohexyl group can influence the molecule's solubility, lipophilicity, and steric profile. In medicinal chemistry, the incorporation of cyclohexyl rings has been shown to affect a compound's pharmacokinetic properties, such as metabolic stability and bioavailability. rsc.org Furthermore, the presence of both a rigid phenyl ring and a flexible cyclohexyl group can allow for specific conformational arrangements that may be crucial for binding to biological targets or for controlling molecular packing in materials. rsc.org A comparative study of phenyl- versus cyclohexyl-terminated substituents in organic semiconductors has highlighted the role of such aliphatic groups in influencing solid-state dynamic motions and charge-transport properties. rsc.org

The phenylcarbamate linkage itself is a well-established pharmacophore and a key structural motif in numerous biologically active compounds. Phenylcarbamate derivatives are known to exhibit a wide range of activities and are found in drugs used to treat conditions like Alzheimer's disease. nih.gov The stability of the phenylcarbamate group is a key feature, though its reactivity can be modulated by substituents on the phenyl rings. documentsdelivered.com This linkage is also explored in the synthesis of peptidomimetics and other complex organic structures. documentsdelivered.com

Research Gaps and Opportunities for this compound

The most significant aspect of this compound is the lack of dedicated research into its synthesis, properties, and applications. This presents a clear research gap and a corresponding opportunity for new discoveries. Based on the activities of structurally related compounds, several promising avenues for investigation can be proposed.

Detailed Research Findings and Potential Applications:

Medicinal Chemistry: The combination of the phenylcarbamate core, known for its bioactivity, with the cyclohexylphenyl group suggests potential for drug discovery. For instance, various N-substituted carbamates and compounds with substituted phenyl rings have shown promise as:

Anti-inflammatory agents: N-(4-substituted phenyl)glycine derivatives have demonstrated anti-inflammatory properties. The structure of this compound could be explored for similar activities.

Antimicrobial agents: N-substituted carbazoles have been reported to possess antibacterial and antifungal activities. nih.gov Investigating this compound and its derivatives for antimicrobial efficacy is a logical step.

Neurological agents: Given that the phenylcarbamate moiety is present in drugs targeting neurological disorders and that cyclohexyl-containing compounds have been investigated as MOR-antagonists, exploring the neuropharmacological profile of this molecule is warranted. nih.gov

Agrochemicals: Substituted phenyl carbamates have a history of use as insecticides and fungicides. researchgate.net The specific combination of substituents in this compound could lead to novel agrochemical properties with potentially unique selectivity and environmental profiles.

Materials Science: The rigid-flexible nature of the molecule, combining a planar phenyl ring with a non-planar cyclohexyl group, could lead to interesting properties in liquid crystals or organic semiconductors. The study on phenyl- versus cyclohexyl-terminated substituents suggests that the cyclohexyl group can play a crucial role in determining the solid-state packing and electronic properties of organic materials. rsc.org

The synthesis of this compound can likely be achieved through established methods, such as the reaction of 4-cyclohexylphenol (B75765) with phenyl isocyanate or by reacting 4-cyclohexylphenyl chloroformate with aniline (B41778). A systematic study of its synthesis and characterization would be the first step in unlocking its potential.

Structure

3D Structure

Properties

IUPAC Name |

(4-cyclohexylphenyl) N-phenylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO2/c21-19(20-17-9-5-2-6-10-17)22-18-13-11-16(12-14-18)15-7-3-1-4-8-15/h2,5-6,9-15H,1,3-4,7-8H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKOKSXHZJSIUNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CC=C(C=C2)OC(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50308447 | |

| Record name | (4-cyclohexylphenyl) N-phenylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50308447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16400-12-7 | |

| Record name | Phenol, carbanilate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204142 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (4-cyclohexylphenyl) N-phenylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50308447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-CYCLOHEXYLPHENYL N-PHENYLCARBAMATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Cyclohexylphenyl N Phenylcarbamate and Its Derivatives

Classical Approaches to N-Phenylcarbamate Formation

Traditional methods for the synthesis of N-phenylcarbamates, including (4-cyclohexylphenyl) N-phenylcarbamate, have relied on established chemical transformations. These routes often involve the use of reactive intermediates and well-understood reaction mechanisms.

Novel and Green Synthetic Pathways

Microwave-Assisted and Photochemical Synthesis Techniques

Modern organic synthesis increasingly relies on enabling technologies like microwave irradiation to drive chemical reactions. Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful technique for accelerating reaction rates, often leading to higher yields and improved product purity with significant reductions in reaction times compared to conventional heating methods. mdpi.comsemanticscholar.org This technology is recognized for its environmental benefits, frequently allowing for solvent-free reactions, which minimizes waste generation. semanticscholar.org

The fundamental principle of MAOS involves the direct heating of polar molecules in the reaction mixture through dielectric loss, resulting in rapid and uniform temperature increases. This efficient energy transfer can promote transformations that are sluggish or inefficient under conventional heating. For instance, the synthesis of various heterocyclic compounds and enaminones has been successfully achieved with remarkable efficiency using microwave irradiation, often without the need for traditional catalysts or solid supports. semanticscholar.orgresearchgate.net In many cases, reactions that take several hours using an oil bath can be completed in a matter of minutes in a dedicated microwave reactor. mdpi.comnih.gov

While specific protocols for the microwave-assisted synthesis of this compound are not detailed in the reviewed literature, the general synthesis of related structures, such as thiosemicarbazones and pyrimidine (B1678525) derivatives, provides a strong precedent. mdpi.comnih.gov These syntheses typically involve mixing the reactants, sometimes with a catalytic amount of acid, and irradiating the mixture for a short period. mdpi.com A comparison between conventional heating and microwave irradiation for the synthesis of pyrano[2,3-d]pyrimidine derivatives clearly illustrates the advantages of MAOS.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Pyrano[2,3-d]pyrimidine Derivatives

| Entry | Reaction Condition | Time | Yield (%) |

| 1 | Water, 48 °C | 5 h | 42 |

| 2 | Ethanol, 60 °C | 4 h | 60 |

| 3 | Acetonitrile (B52724), 70 °C | 3 h | 72 |

| 4 | Microwave, 120 °C | 7 min | 94 |

This table is illustrative and based on data for the synthesis of related heterocyclic compounds to demonstrate the general efficacy of microwave-assisted techniques. nih.gov

Regarding photochemical synthesis, which utilizes light energy to initiate chemical reactions, no specific methods for the preparation of this compound or its immediate derivatives were identified in the surveyed scientific literature.

Reaction Mechanisms and Kinetics of 4 Cyclohexylphenyl N Phenylcarbamate

Mechanistic Investigations of Carbamate (B1207046) Hydrolysis and Solvolysis

The hydrolysis of carbamates can proceed through several mechanistic pathways, the prevalence of which is dictated by the pH of the medium and the structure of the carbamate. For N-arylcarbamates like (4-cyclohexylphenyl) N-phenylcarbamate, both acid-catalyzed and base-catalyzed hydrolysis routes are significant.

Acid-Catalyzed Hydrolysis:

In acidic conditions, the hydrolysis of N-phenylcarbamates is generally believed to proceed via an A-2 mechanism. jcsp.org.pk This pathway involves a rapid, reversible protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the protonated carbonyl carbon in the rate-determining step to form a tetrahedral intermediate. Subsequent proton transfer and elimination of the leaving group (4-cyclohexylphenol) leads to the formation of a carbamic acid intermediate, which readily decarboxylates to yield aniline (B41778) and carbon dioxide.

While specific studies on this compound are not available, research on analogous N-aryl succinimides suggests that the catalytic efficiency of different acids can vary, with an order of HCl > H2SO4 > HClO4 being characteristic of an A-2 mechanism. jcsp.org.pk The reaction rate is influenced by water activity, often showing a decrease at very high acid concentrations. jcsp.org.pk The cyclohexyl group, being an electron-donating group, is expected to slightly decrease the rate of acid-catalyzed hydrolysis compared to the unsubstituted phenyl N-phenylcarbamate by reducing the electrophilicity of the carbonyl carbon.

Base-Catalyzed Hydrolysis:

The base-catalyzed hydrolysis of N-phenylcarbamates has been studied more extensively. For N-phenylcarbamates with a hydrogen on the nitrogen atom, the hydrolysis is proposed to occur via an E1cB (Elimination Unimolecular conjugate Base) mechanism. rsc.orgrsc.org This mechanism involves the rapid and reversible deprotonation of the nitrogen atom by a hydroxide (B78521) ion to form an anionic conjugate base. This is followed by the rate-determining elimination of the phenoxide leaving group (4-cyclohexylphenoxide) to form a phenyl isocyanate intermediate. The highly reactive phenyl isocyanate is then rapidly attacked by water to form carbamic acid, which subsequently decomposes to aniline and carbon dioxide.

Studies on the alkaline hydrolysis of substituted phenyl N-phenylcarbamates have shown a strong dependence of the reaction rate on the nature of the leaving group, with electron-withdrawing substituents on the phenol (B47542) moiety significantly accelerating the reaction. rsc.orgresearchgate.net The cyclohexyl group on the phenol is electron-donating, which would be expected to make 4-cyclohexylphenol (B75765) a poorer leaving group compared to phenol, thus slowing down the rate of hydrolysis relative to the unsubstituted analogue.

Kinetic data for the hydrolysis of this compound are not directly available in the literature. However, studies on the alkaline hydrolysis of a series of substituted phenyl N-phenylcarbamates at 25 °C provide valuable insights into the effect of the leaving group on the reaction rate. The bimolecular rate constants (kOH) for this reaction series demonstrate a clear trend with the electronic nature of the substituent on the phenyl ring of the leaving group. rsc.org

| Substituent on Phenyl Ester | kOH (l mol-1 s-1) |

| 4-Nitro | 1330 |

| 4-Acetyl | 200 |

| 4-Formyl | 170 |

| 4-Cyano | 130 |

| 3-Nitro | 120 |

| 3-Chloro | 22.4 |

| 4-Chloro | 9.55 |

| H | 1.15 |

| 4-Methyl | 0.43 |

Data sourced from studies on substituted phenyl N-phenylcarbamates and is intended to illustrate the effect of substituents on the leaving group. The cyclohexyl group is an electron-donating group, similar to a methyl group, and would be expected to result in a slower rate of hydrolysis.

Thermal Decomposition Pathways and Products

The thermal stability of carbamates is highly dependent on their structure. N-arylcarbamates, in general, are more thermally stable than their N-alkyl counterparts.

The pyrolysis of N-phenylcarbamates that lack a tertiary alkyl group on the oxygen atom, such as this compound, does not proceed through the facile olefin-forming elimination seen in t-butyl carbamates. cdnsciencepub.com Instead, the thermal decomposition can follow two primary pathways:

Reversion to Isocyanate and Alcohol: The carbamate can dissociate into phenyl isocyanate and 4-cyclohexylphenol. This is often a reversible process.

Decarboxylation to form a Secondary Amine: The carbamate can decarboxylate to form N-(4-cyclohexylphenyl)aniline.

Studies on ethyl N-methyl-N-phenylcarbamate have shown that it decomposes in the gas phase to yield N-methylaniline, carbon dioxide, and ethylene (B1197577) via a unimolecular reaction. researchgate.net This suggests a cyclic transition state mechanism, similar to the pyrolysis of esters. For this compound, a similar intramolecular mechanism could lead to the formation of aniline and 4-cyclohexylphenyl carbonate, although this pathway is less common for N-arylcarbamates.

The primary products from the pyrolysis of t-butyl N-arylcarbamates are the corresponding amine, carbon dioxide, and isobutylene, formed via a cyclic transition state. cdnsciencepub.comcdnsciencepub.com While the specific products for this compound are not documented, by analogy, the main decomposition pathway at elevated temperatures is likely the reversible dissociation into phenyl isocyanate and 4-cyclohexylphenol.

The thermal stability of N-arylcarbamates is influenced by the electronic nature of the substituents on the aromatic rings. Studies on the thermal decomposition of t-butyl N-arylcarbamates have shown that electron-withdrawing groups on the N-phenyl ring increase the rate of decomposition. cdnsciencepub.com This is consistent with a transition state that involves the development of some negative charge on the nitrogen atom.

The following table shows the relative rates of thermal decomposition of various substituted t-butyl N-phenylcarbamates in diphenyl ether at 177.5 °C.

| Substituent on N-Phenyl Ring | Relative Rate |

| p-NO2 | 3.47 |

| m-NO2 | 3.16 |

| p-Cl | 1.35 |

| m-Cl | 1.41 |

| H | 1.00 |

| m-CH3 | 0.89 |

| p-CH3 | 0.76 |

| p-OCH3 | 0.68 |

Data adapted from studies on t-butyl N-arylcarbamates to illustrate the electronic effects on thermal stability. cdnsciencepub.com

For this compound, the electron-donating cyclohexyl group on the O-phenyl ring would be expected to increase the electron density on the ester oxygen, potentially strengthening the C-O bond and thus increasing the thermal stability compared to the unsubstituted phenyl N-phenylcarbamate.

Photochemical Reactivity and Degradation Pathways

The photochemical reactivity of aryl carbamates often involves photo-Fries-type rearrangements. nih.gov Upon absorption of UV light, the molecule can be excited to a singlet or triplet state. This can lead to the homolytic cleavage of the ester C-O bond, generating a phenylaminocarbonyl radical and a 4-cyclohexylphenoxyl radical. These radicals, held within a solvent cage, can recombine at the ortho and para positions of the phenol ring to form 2-hydroxy- and 4-hydroxy-N-phenylbenzamides substituted with a cyclohexyl group. Alternatively, the radicals can escape the solvent cage and abstract hydrogen atoms from the solvent or other molecules, leading to the formation of aniline and 4-cyclohexylphenol.

The expected products from the photolysis of this compound would therefore include:

(2-hydroxy-5-cyclohexylphenyl)(phenyl)methanone (ortho-photo-Fries product)

(4-hydroxy-3-cyclohexylphenyl)(phenyl)methanone (para-photo-Fries product)

Aniline

4-Cyclohexylphenol

The quantum yield and product distribution of the photoreaction would be dependent on the solvent and the wavelength of the incident light.

UV-Induced Transformations and Radical Mechanisms

The photochemical behavior of N-aryl carbamates is a subject of interest, particularly their degradation pathways under ultraviolet (UV) irradiation. For compounds structurally similar to this compound, UV exposure can initiate several transformation processes. The primary photochemical event is often the homolytic cleavage of the N–C(O) or C(O)–O bond.

In the case of this compound, UV absorption would likely excite the molecule to a higher energy state, leading to the generation of radical species. The most probable initial step is the cleavage of the ester C–O bond, which is often the weakest link in the carbamate moiety under photolytic conditions. This would result in the formation of a 4-cyclohexylphenoxyl radical and a phenylaminocarbonyl radical.

Alternatively, cleavage of the N–C bond could occur, yielding a phenyl radical and a (4-cyclohexylphenoxy)carbonyl radical. The subsequent reactions of these radicals are diverse and can include hydrogen abstraction from the solvent or other molecules, decarboxylation, and radical-radical coupling, leading to a complex mixture of photoproducts.

The presence of the cyclohexyl group can also influence the reaction pathways. The tertiary C–H bonds on the cyclohexane (B81311) ring are susceptible to hydrogen abstraction by the initially formed radicals, leading to the formation of a cyclohexyl radical centered on the phenyl-substituted carbon. This could initiate a cascade of further reactions, including oxidation if molecular oxygen is present.

A proposed, though not experimentally verified for this specific compound, radical mechanism is outlined below:

Table 1: Postulated UV-Induced Radical Intermediates of this compound

| Step | Reactant | Condition | Products |

| Initiation | This compound | UV light (hν) | 4-cyclohexylphenoxyl radical + Phenylaminocarbonyl radical |

| Propagation | Phenylaminocarbonyl radical | - | Phenyl isocyanate + Hydrogen radical |

| Propagation | 4-cyclohexylphenoxyl radical + RH | Hydrogen abstraction | 4-cyclohexylphenol + R radical |

| Termination | Various radical species | - | Dimerized and coupled products |

It is important to emphasize that this mechanism is based on the known photochemistry of related carbamates and anilides and has not been experimentally confirmed for this compound itself.

Quantum Yield Determinations

The quantum yield (Φ) of a photochemical reaction is a measure of its efficiency, defined as the number of moles of a reactant consumed or a product formed per mole of photons absorbed. The determination of the quantum yield for the photodegradation of this compound would require careful experimentation.

This process would involve irradiating a solution of the compound with monochromatic light of a known wavelength and intensity, and simultaneously monitoring the disappearance of the starting material or the appearance of a specific photoproduct using techniques like UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).

While specific quantum yield values for this compound are not documented, studies on similar aromatic carbamates suggest that the quantum yields for their photodegradation are typically low, often in the range of 10⁻³ to 10⁻⁵. This indicates that a large number of photons must be absorbed to induce a chemical transformation, suggesting that the molecule has efficient non-reactive de-excitation pathways, such as fluorescence or internal conversion, that compete with bond cleavage.

The quantum yield would be expected to be dependent on factors such as the solvent, the presence of oxygen (which can quench excited states or react with radical intermediates), and the wavelength of the incident light.

Mechanisms of Action in Catalytic Cycles Involving this compound Intermediates

While this compound is not typically considered a catalyst itself, it could potentially act as an intermediate in certain catalytic cycles. For instance, in metal-catalyzed cross-coupling reactions, a carbamate moiety can be used as a directing group or as a precursor to an amine or phenol.

One area where related carbamate structures have been explored is in copper-catalyzed C-H functionalization reactions. Although not specifically detailing the title compound, a generalized mechanism can be proposed. For example, a copper catalyst could mediate the reaction between a C-H bond and an isocyanate to form a carbamate. researchgate.net In a hypothetical reverse or related process, a pre-formed carbamate like this compound could interact with a low-valent metal catalyst.

A plausible, though speculative, catalytic cycle could involve the oxidative addition of the C–O bond of the carbamate to a metal center (e.g., Pd(0) or Ni(0)). This would form a metal(II) complex containing a 4-cyclohexylphenoxide ligand and a phenylcarbamoyl ligand. Subsequent steps could involve ligand exchange, reductive elimination, or transmetalation, depending on the other reactants present in the system, ultimately regenerating the catalyst and forming new products.

Table 2: Hypothetical Catalytic Cycle Involving a this compound Intermediate

| Step | Proposed Transformation | Metal Oxidation State Change |

| 1 | Oxidative Addition of Carbamate to Metal Center | M(0) → M(II) |

| 2 | Ligand Exchange/Transmetalation | M(II) → M(II) |

| 3 | Reductive Elimination | M(II) → M(0) |

This theoretical cycle highlights how the carbamate could be activated by a transition metal, enabling transformations that would not occur under thermal or photochemical conditions alone. The specific pathways and the feasibility of such a cycle would be highly dependent on the choice of metal catalyst, ligands, and reaction conditions.

Theoretical and Computational Studies of 4 Cyclohexylphenyl N Phenylcarbamate

Quantum Chemical Calculations for Molecular Structure and Conformation

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in elucidating the electronic structure and conformational preferences of (4-cyclohexylphenyl) N-phenylcarbamate.

DFT calculations are instrumental in determining the electronic properties that govern the reactivity and interaction of this compound. By solving the Schrödinger equation within the DFT framework, key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as the distribution of electron density, can be ascertained. The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A larger gap implies higher stability. The molecular electrostatic potential (MEP) surface, another derivative of DFT calculations, maps the electrostatic potential onto the electron density surface, revealing regions susceptible to electrophilic and nucleophilic attack. For carbamates, the electron-rich oxygen atoms of the carbonyl group typically show negative potential, while the N-H proton exhibits a positive potential.

Table 1: Predicted Electronic Properties of this compound

| Property | Predicted Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.5 eV |

| HOMO-LUMO Gap | 6.0 eV |

| Dipole Moment | 2.5 D |

Note: These values are hypothetical and based on typical DFT results for similar organic molecules.

Table 2: Relative Energies of Hypothetical Conformers

| Conformer | Dihedral Angle (C-O-C-N) | Relative Energy (kcal/mol) |

| Global Minimum | 180° (trans) | 0.0 |

| Local Minimum 1 | 60° (gauche) | 1.2 |

| Local Minimum 2 | -60° (gauche) | 1.2 |

| Transition State | 0° (cis) | 4.5 |

Note: The data presented are illustrative and represent a simplified model of conformational energetics.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations offer a means to study the dynamic behavior of this compound, including its interactions with solvents and other molecules over time.

The solubility and behavior of this compound in different environments can be predicted using MD simulations. In aqueous solutions, the hydrophobic cyclohexyl and phenyl groups are expected to drive the aggregation of molecules to minimize contact with water, a phenomenon known as the hydrophobic effect. In non-polar organic solvents, the molecule is likely to be well-solvated. Simulations can quantify the solvation free energy in various solvents, providing a theoretical measure of solubility. Furthermore, MD can be used to study the tendency of these molecules to self-assemble into larger aggregates, revealing the structure and stability of these clusters. The primary intermolecular interactions driving aggregation would be hydrogen bonding between the N-H and C=O groups of the carbamate (B1207046) functionality and π-π stacking of the phenyl rings. researchgate.net

Understanding the interaction of this compound with solid surfaces and its compatibility with polymer matrices is crucial for various applications. MD simulations can model the adsorption of the molecule onto different surfaces, such as silica (B1680970) or graphite, by calculating the interaction energy and determining the preferred orientation at the interface. When blended with a polymer, simulations can predict the miscibility and distribution of the carbamate within the polymer matrix. The strength of the interaction, governed by factors like hydrogen bonding and van der Waals forces, will determine whether the molecule acts as a plasticizer, a reinforcing agent, or if it phase-separates from the polymer.

Computational Prediction of Spectroscopic Properties

Computational methods can predict various spectroscopic properties of this compound, which can then be compared with experimental data for structure validation. Time-dependent DFT (TD-DFT) is commonly used to calculate electronic absorption spectra, predicting the wavelengths of maximum absorption (λmax) corresponding to electronic transitions, such as π-π* transitions within the aromatic rings. semanticscholar.org The vibrational frequencies corresponding to infrared (IR) and Raman spectra can also be computed. These calculated frequencies are often scaled to better match experimental results. researchgate.net Key vibrational modes for this molecule would include the N-H stretch, the C=O stretch of the carbamate, and various C-H and C-C stretching and bending modes of the aromatic and cyclohexyl groups. Nuclear Magnetic Resonance (NMR) chemical shifts can also be predicted, providing another layer of structural verification.

Table 3: Predicted Spectroscopic Data

| Technique | Feature | Predicted Value |

| UV-Vis (in silico) | λmax | 265 nm |

| IR (in silico) | N-H Stretch | 3300 cm⁻¹ |

| IR (in silico) | C=O Stretch | 1710 cm⁻¹ |

| ¹H NMR (in silico) | Aromatic Protons | 7.0-7.5 ppm |

| ¹H NMR (in silico) | Cyclohexyl Protons | 1.2-1.8 ppm |

| ¹³C NMR (in silico) | Carbonyl Carbon | ~154 ppm |

Note: These are generalized predictions and actual experimental values may vary.

Vibrational Spectroscopy (IR, Raman) Simulations

Theoretical vibrational spectroscopy is a fundamental computational tool used to predict the infrared (IR) and Raman spectra of molecules. By calculating the vibrational frequencies and their corresponding intensities, researchers can assign experimental spectral bands to specific molecular motions. These calculations are generally performed using DFT methods, such as B3LYP or M06-2X, with an appropriate basis set like 6-311++G(d,p), which has been shown to provide good agreement with experimental data for other carbamate-containing molecules. nih.gov

The process begins with the optimization of the molecule's geometry to find its most stable conformation (a minimum on the potential energy surface). Following optimization, a frequency calculation is performed. The outputs of this calculation are the harmonic vibrational frequencies, IR intensities, and Raman activities. The calculated frequencies are often systematically scaled to correct for anharmonicity and limitations in the theoretical model, improving the correlation with experimental spectra. researchgate.net The potential energy distribution (PED) analysis can then be used to assign the calculated frequencies to specific vibrational modes, such as stretching, bending, or torsional motions of the atoms. nih.gov

For this compound, key vibrational modes would include the N-H stretch, the C=O stretch of the carbamate group, C-O and C-N stretching, as well as vibrations associated with the phenyl and cyclohexyl rings. Based on studies of similar molecules, the C=O stretching vibration is expected to be a strong band in the IR spectrum, typically in the range of 1715-1680 cm⁻¹. researchgate.net

Table 1: Hypothetical Calculated Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Expected IR Intensity |

| N-H Stretch | 3400 - 3300 | Medium |

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H Stretch | 3000 - 2850 | Strong |

| C=O Stretch | 1710 | Very Strong |

| C-N Stretch | 1250 | Strong |

| C-O Stretch | 1220 | Strong |

| Phenyl Ring Modes | 1600, 1500, 1450 | Medium-Strong |

| Cyclohexyl Ring Modes | 1450, 900 | Medium |

Note: The data in this table is illustrative and represents typical values that would be expected from a DFT/B3LYP calculation. Specific values would require a dedicated computational study.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another powerful application of computational chemistry in structural elucidation. The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach for calculating NMR shielding tensors, which are then converted to chemical shifts. gaussian.com These calculations are typically performed at a DFT level of theory, with studies showing that methods like B3LYP with basis sets such as cc-pVDZ can provide accurate results, especially when empirically scaled. rsc.orgresearchgate.net

To predict the ¹H and ¹³C NMR spectra of this compound, its geometry would first be optimized. Then, a GIAO-NMR calculation would be run on the optimized structure. The resulting absolute shielding values (σ) are then converted to chemical shifts (δ) relative to a reference standard, typically tetramethylsilane (B1202638) (TMS), using the equation: δ = σ_ref - σ_calc. For improved accuracy, a multi-standard approach or linear regression scaling based on a set of known compounds can be employed. conicet.gov.aruow.edu.au

These predictions are invaluable for assigning complex spectra, distinguishing between isomers, and understanding how the electronic environment of each nucleus is affected by the molecular structure. For this compound, distinct chemical shifts would be predicted for the protons and carbons of the phenyl ring, the cyclohexyl ring, and the carbamate linkage.

Table 2: Hypothetical Predicted ¹³C and ¹H NMR Chemical Shifts (δ, ppm) for this compound

| Atom Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) |

| Carbamate C=O | 154.5 | - |

| Carbamate N-H | - | 8.5 |

| Phenyl Ring (N-linked) | 138.0 - 118.0 | 7.6 - 7.1 |

| Phenyl Ring (O-linked) | 148.0 - 122.0 | 7.4 - 7.0 |

| Cyclohexyl Ring | 45.0 - 26.0 | 2.5 - 1.2 |

Note: The data in this table is illustrative and based on typical chemical shift ranges for these functional groups. Accurate prediction requires specific GIAO-DFT calculations.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is instrumental in exploring the mechanisms of chemical reactions, including synthesis and degradation pathways. openaccessjournals.commdpi.com By mapping the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and, crucially, the transition states that connect them. The energy difference between the reactants and the transition state defines the activation energy, a key determinant of the reaction rate.

Computational Elucidation of Synthesis Mechanisms

The synthesis of carbamates can proceed through various routes. A common laboratory method involves the reaction of an isocyanate with an alcohol. For this compound, a plausible synthesis route is the reaction of phenyl isocyanate with 4-cyclohexylphenol (B75765).

Computational modeling of this reaction would involve:

Reactant and Product Optimization: Calculating the optimized geometries and energies of the reactants (phenyl isocyanate and 4-cyclohexylphenol) and the product (this compound).

Transition State Search: Locating the transition state structure for the nucleophilic attack of the phenolic oxygen onto the isocyanate carbon. Methods like Synchronous Transit-Guided Quasi-Newton (STQN) are used for this purpose.

Frequency Analysis: Performing frequency calculations on all structures to confirm that reactants and products are energy minima (zero imaginary frequencies) and the transition state is a first-order saddle point (one imaginary frequency). The imaginary frequency corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation traces the reaction path from the transition state down to the reactants and products, confirming that the identified transition state correctly connects the desired species.

These calculations provide a detailed, step-by-step view of the reaction mechanism and the associated energy changes, offering insights into the reaction's feasibility and kinetics.

Predicting Degradation Routes and Activation Energies

Understanding the degradation of a chemical compound is crucial for assessing its environmental fate and stability. Computational methods can predict likely degradation pathways, such as hydrolysis, oxidation, or photodegradation. For a carbamate like this compound, hydrolysis of the ester linkage is a probable degradation route.

Modeling the hydrolysis pathway would be similar to modeling the synthesis, involving the identification of all intermediates and transition states. For instance, the hydrolysis could be acid-catalyzed or base-catalyzed. A computational study would model the reaction with water, and potentially with a hydronium ion (H₃O⁺) or a hydroxide (B78521) ion (OH⁻) to simulate these conditions.

The key steps to model would be:

Nucleophilic attack of water (or hydroxide) on the carbonyl carbon of the carbamate.

Proton transfer steps, potentially involving additional water molecules acting as a bridge.

Cleavage of the C-O bond to release 4-cyclohexylphenol and a carbamic acid derivative, which would likely decompose further to aniline (B41778) and carbon dioxide.

By calculating the activation energies for each step in different potential pathways, the most favorable degradation route can be identified. This information is valuable for predicting the compound's persistence in various environments.

Advanced Spectroscopic and Analytical Characterization of 4 Cyclohexylphenyl N Phenylcarbamate

High-Resolution Mass Spectrometry for Structural Elucidation and Impurity Profiling

High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the precise molecular weight and elemental composition of (4-cyclohexylphenyl) N-phenylcarbamate, which has a monoisotopic mass of 295.15723 Da. uni.lu This accuracy is crucial for confirming the molecular formula (C₁₉H₂₁NO₂) and for distinguishing the compound from isomers or impurities with similar nominal masses.

Soft ionization techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are essential for analyzing this compound without causing significant fragmentation. ESI is particularly well-suited for this molecule when analyzed from a solution, as it gently generates charged molecular ions. In positive ion mode, the primary species observed would be the protonated molecule [M+H]⁺, along with adducts such as the sodium [M+Na]⁺ and potassium [M+K]⁺ ions. uni.lu In negative ion mode, the deprotonated molecule [M-H]⁻ can be detected. uni.lu

MALDI-MS serves as a powerful alternative, especially for direct analysis from a solid state or for samples that are difficult to ionize with ESI. The choice of matrix is critical to achieving efficient desorption and ionization while minimizing in-source decay.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound Adducts

| Adduct Ion | Predicted m/z | Ionization Mode |

|---|---|---|

| [M+H]⁺ | 296.16451 | Positive |

| [M+Na]⁺ | 318.14645 | Positive |

| [M+K]⁺ | 334.12039 | Positive |

| [M+NH₄]⁺ | 313.19105 | Positive |

| [M-H]⁻ | 294.14995 | Negative |

Data sourced from predicted values. uni.lu

Tandem mass spectrometry (MS/MS) experiments, utilizing techniques like collision-induced dissociation (CID), provide a fragmentation pattern that acts as a molecular fingerprint for this compound. The fragmentation of carbamates is well-understood and typically involves the cleavage of the bonds adjacent to the central carbonyl group. libretexts.orgyoutube.com

Key fragmentation pathways for this compound would include:

Alpha-cleavage: The primary fragmentation occurs at the C-O and N-C bonds flanking the carbonyl group. libretexts.orgmiamioh.edu This can lead to the formation of a phenyl isocyanate radical cation or a 4-cyclohexylphenoxyl radical.

Loss of Neutral Molecules: The loss of phenol (B47542) or aniline (B41778) moieties can result in significant fragment ions.

Ring Fragmentation: Cleavage within the cyclohexyl ring can produce a series of characteristic daughter ions separated by 14 mass units (CH₂). libretexts.org

The resulting spectrum of fragment ions is unique to the molecule's structure and is invaluable for confirming its identity in complex mixtures and for profiling related impurities.

Table 2: Plausible Mass Fragments of this compound in MS/MS Analysis

| Fragment Description | Plausible m/z |

|---|---|

| [Phenyl isocyanate]⁺ | 119.0371 |

| [4-Cyclohexylphenol]⁺ | 176.1201 |

| [Aniline]⁺ | 93.0578 |

| [Cyclohexylphenyl]⁺ | 160.1252 |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides the most detailed information regarding the specific connectivity and spatial arrangement of atoms within the this compound molecule.

While one-dimensional ¹H and ¹³C NMR provide initial data, complex molecules require two-dimensional (2D) NMR experiments for complete and unambiguous signal assignment. science.gov

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu It would reveal correlations between adjacent protons on the phenyl and cyclohexyl rings, allowing for the mapping of the spin systems within each ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly with the carbon atoms they are attached to. emerypharma.comwikipedia.org It is the primary method for assigning the signals in the ¹³C NMR spectrum based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings (2-4 bonds) between protons and carbons, which is critical for piecing the molecular fragments together. wikipedia.org Key correlations would include the coupling from the N-H proton to the carbonyl carbon and to carbons in the adjacent phenyl ring, as well as correlations from the cyclohexyl protons to the carbons of the phenyl ring to which it is attached.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected by bonds. researchgate.netharvard.edu NOESY is crucial for determining the three-dimensional conformation of the molecule, such as the relative orientation of the two phenyl rings and the cyclohexyl group.

Table 3: Expected NMR Data and Key 2D Correlations for this compound

| Atom Position | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) | Key HMBC Correlations | Key NOESY Correlations |

|---|---|---|---|---|

| Carbonyl (C=O) | - | ~153 | N-H, Phenyl H's | - |

| Amine (N-H) | ~10.2 | - | Carbonyl C, Phenyl C's | Phenyl H's |

| Phenyl Ring 1 (N-Ph) | 7.0 - 7.6 | 118 - 140 | Carbonyl C | N-H, Phenyl Ring 2 H's |

| Phenyl Ring 2 (O-Ph) | 7.1 - 7.4 | 120 - 150 | Cyclohexyl H's | Cyclohexyl H's |

| Cyclohexyl Ring | 1.2 - 2.5 | 25 - 45 | Phenyl Ring 2 C's | Phenyl Ring 2 H's |

Note: Chemical shifts are estimates based on related structures and general principles. nih.gov

Solid-State NMR (SSNMR) is a powerful, non-destructive technique for characterizing the physicochemical properties of this compound in its solid form. Unlike solution NMR, SSNMR is highly sensitive to the local molecular environment, making it ideal for studying polymorphism (the existence of multiple crystalline forms) and identifying amorphous content. nih.govosti.gov

Different polymorphs of a compound will produce distinct ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) spectra, with measurable differences in chemical shifts and peak multiplicities due to variations in crystal packing and intermolecular interactions. nih.gov Amorphous material, lacking long-range order, typically yields broad, poorly resolved signals in contrast to the sharp peaks of a crystalline sample. rsc.org SSNMR can also provide information on molecular dynamics and domain sizes within a solid sample. rsc.org

X-ray Crystallography for Crystalline Structure Determination

A key feature revealed by crystallography would be the nature of intermolecular interactions, such as the hydrogen bonds formed by the N-H group of the carbamate (B1207046) linkage. nih.gov In similar structures, like phenyl N-phenylcarbamate, molecules are stabilized in the crystal by N—H⋯O hydrogen bonds, which form polymeric chains. nih.gov The analysis would also precisely define the dihedral angles between the planes of the two aromatic rings. nih.govnih.gov

Table 4: Representative Crystallographic Data Parameters

| Parameter | Example Value |

|---|---|

| Chemical Formula | C₁₉H₂₁NO₂ |

| Molecular Weight | 295.37 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~11.5 |

| b (Å) | ~9.4 |

| c (Å) | ~16.0 |

| β (°) | ~92.5 |

| Volume (ų) | ~1740 |

| Z (Formula units/cell) | 4 |

| Hydrogen Bonds | N—H···O |

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction stands as the definitive method for elucidating the precise atomic arrangement within a crystalline solid. While a specific crystal structure for this compound is not publicly available, analysis of closely related N-phenylcarbamate structures provides a strong basis for predicting its solid-state conformation and packing.

For instance, the crystal structure of phenyl N-phenylcarbamate reveals key insights into the foundational interactions that govern this class of compounds. nih.govresearchgate.net In this simpler analog, the molecule adopts a configuration where the two aromatic rings are oriented at a significant dihedral angle to each other. nih.govresearchgate.net The crystal packing is dominated by intermolecular N-H···O hydrogen bonds, which link the carbamate moieties of adjacent molecules into infinite one-dimensional polymeric chains. nih.govresearchgate.net This hydrogen bonding is a recurring motif in the crystal engineering of carbamates, providing robustness and directionality to their supramolecular assemblies. nih.gov

Table 1: Representative Crystallographic Data for a Related Carbamate (Phenyl N-phenylcarbamate)

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₃H₁₁NO₂ | nih.gov |

| Molecular Weight | 213.23 | nih.gov |

| Crystal System | Orthorhombic | nih.gov |

| Space Group | Pna2₁ | nih.govresearchgate.net |

| a (Å) | 9.4734 (9) | nih.govresearchgate.net |

| b (Å) | 19.5825 (17) | nih.govresearchgate.net |

| c (Å) | 5.8509 (5) | nih.govresearchgate.net |

| V (ų) | 1085.42 (17) | nih.govresearchgate.net |

| Z | 4 | nih.govresearchgate.net |

This data is for an analogous compound and is presented to illustrate typical crystallographic parameters for N-phenylcarbamates.

Co-crystallization and Supramolecular Assembly Studies

The carbamate functional group, with its hydrogen bond donor (N-H) and acceptor (C=O) sites, is an excellent building block for supramolecular chemistry and the design of co-crystals. nih.govnih.gov Co-crystallization, the process of forming a crystalline solid from two or more different molecules in a stoichiometric ratio, can be used to modify the physicochemical properties of a compound. nih.gov

For this compound, co-crystallization studies could be envisioned with a variety of co-formers. These co-formers would be selected based on their ability to form complementary and predictable non-covalent interactions, such as hydrogen bonds or halogen bonds. nih.gov For example, co-formers containing carboxylic acid or pyridine (B92270) functionalities could interact with the carbamate's N-H and C=O groups, respectively, to form robust supramolecular synthons. nih.gov

The interplay of the foundational N-H···O hydrogen bond of the carbamate with other potential interactions, such as π-π stacking between the phenyl rings and van der Waals forces involving the cyclohexyl group, would direct the self-assembly into complex and potentially functional architectures. acs.org The study of such assemblies is crucial for the development of new materials with tailored properties, such as organogels or liquid crystals. acs.orgresearchgate.net The versatility of the carbamate group in forming these ordered structures makes it a valuable target in crystal engineering. nih.gov

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic methods are indispensable for verifying the purity of this compound and for analyzing complex mixtures that may arise during its synthesis or degradation.

High-Performance Liquid Chromatography (HPLC) with Advanced Detectors

High-Performance Liquid Chromatography (HPLC) is the premier technique for the purity assessment of non-volatile or thermally labile compounds like this compound. A typical HPLC method would employ a reversed-phase column (e.g., C18 or C8) with a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, often run under gradient elution conditions to ensure good separation of the main compound from any impurities.

The selection of the detector is critical for sensitive and specific analysis.

UV-Vis Detectors: Given the presence of two aromatic rings, a Diode-Array Detector (DAD) or a variable wavelength UV detector would be highly effective. An analysis of the UV spectrum would allow for the determination of the optimal wavelength for detection (likely in the 254 nm region) and can also aid in peak purity assessment.

Mass Spectrometry (MS) Detectors: Coupling HPLC with a mass spectrometer (LC-MS) provides the highest level of analytical specificity. An Electrospray Ionization (ESI) source would be suitable for ionizing the carbamate, likely forming the protonated molecule [M+H]⁺ in positive ion mode. acs.org This allows for the unambiguous identification of the parent compound based on its mass-to-charge ratio (m/z) and the identification of impurities based on their unique masses.

Table 2: Hypothetical HPLC-MS Parameters for this compound Analysis

| Parameter | Description |

|---|---|

| Compound | This compound |

| Formula | C₁₉H₂₁NO₂ |

| Molecular Weight | 295.38 g/mol |

| Column | Reversed-Phase C18, 250 x 4.6 mm, 5 µm |

| Mobile Phase | A: Water; B: Acetonitrile (Gradient) |

| Flow Rate | 1.0 mL/min |

| Detector | ESI-Mass Spectrometer (Positive Ion Mode) |

| Expected Ion [M+H]⁺ | m/z 296.16 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts

While the parent compound this compound may have limited volatility for routine GC analysis without derivatization, GC-MS is an excellent tool for identifying volatile byproducts or impurities that may be present from the synthesis. The synthesis of carbamates can involve precursors such as isocyanates and alcohols/phenols, or carbamoyl (B1232498) chlorides and amines. wikipedia.orgacs.org

Potential volatile impurities that could be detected by GC-MS include:

Unreacted Starting Materials: Residual 4-cyclohexylphenol (B75765) and phenyl isocyanate.

Solvents: Trace amounts of reaction solvents (e.g., toluene (B28343), tetrahydrofuran).

Side-Products: Formation of symmetrical ureas, such as N,N'-diphenylurea, can occur from the reaction of phenyl isocyanate with trace water. acs.org

A standard GC-MS analysis would involve injecting the sample (potentially after extraction with a volatile solvent) into a heated inlet, separation on a capillary column (e.g., a 5% phenyl-polysiloxane phase), followed by electron ionization (EI) and mass analysis. The resulting mass spectra can be compared against spectral libraries for confident identification of these low-molecular-weight species.

Applications of 4 Cyclohexylphenyl N Phenylcarbamate in Chemical Sciences and Materials Technology

Integration into Polymer Chemistry and Advanced Materials

The carbamate (B1207046) linkage within (4-cyclohexylphenyl) N-phenylcarbamate is of significant interest in polymer science. This functional group can participate in various polymerization reactions, and the specific substituents on the molecule allow for the fine-tuning of polymer properties.

Precursor for Polyurethane and Polyoxazolidinone Synthesis

This compound can serve as a valuable precursor in the synthesis of polyurethanes and polyoxazolidinones through non-isocyanate routes. Traditional polyurethane synthesis often involves the use of highly reactive and toxic isocyanates. google.comuni.lu Modern, more environmentally benign methods utilize carbamates as isocyanate surrogates. google.comgoogle.com In a typical polycondensation reaction, a dicarbamate can react with a diol to form a polyurethane. While this compound is a monocarbamate, its derivatives containing two carbamate groups could be employed in such syntheses.

The thermal decomposition of this compound can generate an isocyanate in situ, which can then react with a diol to form a polyurethane. The bulky cyclohexylphenyl group would be incorporated into the polymer backbone, likely imparting increased thermal stability and hydrophobicity.

Furthermore, phenylcarbamates are known to be precursors for oxazolidinones. nih.gov The reaction of a carbamate with an epoxide under appropriate conditions can yield a hydroxy carbamate, which can then be cyclized to form an oxazolidinone ring. Polyoxazolidinones, which are a class of polymers with excellent thermal and chemical resistance, can be synthesized from bis-epoxides and bis-carbamates. The inclusion of the cyclohexylphenyl moiety from a derivative of this compound could enhance the performance characteristics of the resulting polyoxazolidinone.

Role as a Monomer or Cross-linking Agent in Polymer Networks

While this compound itself is a monofunctional carbamate, it can be chemically modified to be a difunctional or polyfunctional monomer suitable for polymerization. For instance, the introduction of another reactive group, such as a vinyl or an epoxy group, would allow it to act as a monomer in addition or ring-opening polymerizations.

As a cross-linking agent, a derivative of this compound bearing at least two reactive carbamate groups could be used to link polymer chains together, forming a three-dimensional network. This cross-linking would significantly alter the material's properties, increasing its rigidity, solvent resistance, and thermal stability. The bulky cyclohexylphenyl group would act as a rigid spacer between polymer chains, potentially increasing the glass transition temperature and modifying the mechanical response of the material.

Modulating Material Properties (e.g., Thermal Stability, Mechanical Strength)

The incorporation of the this compound structure into a polymer is expected to significantly modulate its material properties. The rigid aromatic rings and the bulky, saturated cyclohexyl group would likely increase the polymer's glass transition temperature (Tg) by restricting the mobility of the polymer chains. google.comsigmaaldrich.com This would result in a material that retains its stiffness and dimensional stability at higher temperatures.

The mechanical strength of the polymer could also be enhanced. The rigid nature of the cyclohexylphenyl group can improve the tensile strength and modulus of the resulting material. The large volume of this group could also create free volume within the polymer matrix, which might enhance toughness and impact resistance.

Interactive Table: Predicted Impact of this compound Incorporation on Polymer Properties

The following table presents hypothetical data to illustrate the potential effects of incorporating a monomer derived from this compound into a standard polymer like polystyrene. The data is illustrative and based on general principles of polymer science, as specific experimental data for this compound is not widely available.

| Property | Standard Polystyrene | Polystyrene with 10% this compound derivative | Predicted Change |

| Glass Transition Temp. (Tg) | 100 °C | 115 °C | Increase |

| Tensile Strength | 50 MPa | 58 MPa | Increase |

| Young's Modulus | 3.0 GPa | 3.5 GPa | Increase |

| Water Absorption (24h) | 0.04% | 0.02% | Decrease |

Role as a Chemical Intermediate in Complex Organic Synthesis

Beyond polymer science, this compound is a useful intermediate in the synthesis of more complex molecules, leveraging the reactivity of the carbamate group.

Building Block for Specialty Chemicals and Fine Chemicals

This compound can serve as a versatile building block for the synthesis of a variety of specialty and fine chemicals. The carbamate group can be transformed into other functional groups, or the entire molecule can be incorporated into a larger structure. For example, the reaction of the carbamate with a strong base can lead to the formation of an isocyanate, which is a highly reactive intermediate for the synthesis of ureas, amides, and other nitrogen-containing compounds.

The cyclohexylphenyl moiety is of interest in medicinal chemistry and materials science for its ability to confer desirable properties such as lipophilicity and thermal stability. Therefore, this compound can be a starting material for the synthesis of pharmacologically active compounds or functional materials where this specific structural motif is required.

Protecting Group Chemistry for Amines and Alcohols

Carbamates are widely used as protecting groups for amines in multi-step organic synthesis. The phenoxycarbonyl (Phoc) group, which is present in this compound, can be used to protect a primary or secondary amine. The resulting carbamate is generally stable to a range of reaction conditions but can be cleaved under specific basic or acidic conditions to regenerate the amine. nih.gov

The general scheme for protecting an amine (R-NH2) with a phenylcarbamate-like structure involves the displacement of the phenoxy group. The stability of the resulting protected amine allows for chemical transformations on other parts of the molecule without affecting the amine.

While less common than for amines, carbamates can also be adapted to protect alcohols. The synthesis would typically involve the reaction of an alcohol with an isocyanate derived from the carbamate. The resulting carbonate-like linkage would be stable under various conditions and could be removed when needed. The use of the (4-cyclohexylphenyl) group would offer a protecting group with specific solubility and stability properties.

Interactive Table: Reactivity of this compound in Synthesis

This table provides an overview of the potential synthetic transformations involving this compound as a chemical intermediate. The listed conditions are representative and based on general carbamate chemistry.

| Transformation | Reagents | Product Type |

| Amine Protection | R-NH2, Base | N-Aryl-N'-alkyl/aryl carbamate |

| In-situ Isocyanate Formation | Heat or Strong Base | Isocyanate |

| Urea (B33335) Synthesis | Amine, Heat | N,N'-Disubstituted Urea |

| Alcohol Protection (via isocyanate) | Alcohol, Catalyst | O-Alkyl/Aryl Carbamate |

Catalytic Applications and Ligand Design

Investigation of this compound in Metal-Catalyzed Reactions

While specific research investigating "this compound" as a direct participant in metal-catalyzed reactions is not extensively documented in publicly available literature, the reactivity of its core functional group, the aryl O-carbamate, has been a subject of significant study. Aryl carbamates have emerged as versatile substrates in cross-coupling reactions, a cornerstone of modern synthetic chemistry. These reactions typically involve the cleavage of the aryl C–O bond, which is traditionally more challenging than the cleavage of aryl-halide bonds.

Nickel-catalyzed reactions have been particularly successful in activating the C–O bond of aryl carbamates for cross-coupling. nih.gov The Suzuki-Miyaura coupling, which forges a new carbon-carbon bond between an organoboron compound and an organic halide or pseudohalide, has been successfully extended to include aryl carbamates. nih.gov In these reactions, an inexpensive and bench-stable nickel complex, such as NiCl₂(PCy₃)₂, can effectively catalyze the coupling of aryl carbamates with arylboronic acids to produce biaryl compounds. nih.govacs.org Mechanistic studies suggest that the reaction proceeds through an oxidative addition of the aryl carbamate to the Ni(0) center, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the product. nih.govacs.org

The general applicability of this methodology suggests that "this compound" could potentially serve as a coupling partner in such transformations. The conditions developed for other aryl carbamates provide a strong starting point for its use. For instance, reactions are often carried out at elevated temperatures (e.g., 110-130 °C) in a solvent like toluene (B28343) with a phosphate (B84403) base. nih.gov

Beyond Suzuki-Miyaura reactions, aryl carbamates have also been employed as substrates in nickel-catalyzed Buchwald-Hartwig amination reactions, using N-heterocyclic carbene (NHC) ligands. nih.gov This highlights the potential for "this compound" to undergo C-N bond-forming reactions, further expanding its synthetic utility. The ability to use the carbamate group as a leaving group in these powerful bond-forming reactions makes it a valuable synthon, allowing for the strategic functionalization of phenolic compounds.

Table 1: Conditions for Nickel-Catalyzed Suzuki-Miyaura Coupling of Aryl Carbamates

| Parameter | Condition | Source |

|---|---|---|

| Catalyst | NiCl₂(PCy₃)₂ | nih.gov |

| Base | K₃PO₄ | nih.gov |

| Boron Source | Arylboronic acids (ArB(OH)₂) | nih.govacs.org |

| Solvent | Toluene | nih.gov |

| Temperature | 110-130 °C | nih.gov |

| Ligand Preference | Phosphine ligands | nih.gov |

Design of Novel Ligands Incorporating the Carbamate Moiety

The carbamate functional group possesses electronic and steric properties that make it an attractive component in the design of novel ligands for catalysis. Its ability to act as a hydrogen bond acceptor and its conformational characteristics can influence the stability and reactivity of a metal complex. acs.org The delocalization of the nitrogen lone pair into the carbonyl group imparts a planar and rigid structure, which can be exploited to create well-defined coordination environments around a metal center.

Carbamato ligands, with the general formula R₂NCO₂⁻, are monoanionic species that can be generated in situ from the reaction of an amine with carbon dioxide and can coordinate to a wide range of metals. mdpi.com The direct use of metal carbamato complexes as catalytic precursors is a growing area of research. For example, iron carbamato complexes have shown promise as catalysts for the production of cyclic carbonates from CO₂ and epoxides under mild conditions. mdpi.com

In ligand design, the carbamate moiety can be strategically placed to influence the catalytic cycle. For instance, carbamates are recognized as excellent directing groups for ortho-metalation reactions, enabling the selective functionalization of C–H bonds adjacent to the carbamate-bearing group. nih.gov This directing ability allows for the synthesis of complex, polysubstituted aromatic compounds.

Furthermore, the synthesis of ligands incorporating the carbamate structure is well-established. Nickel-based catalytic systems with nitrogen-based bidentate ligands have been shown to be effective for the formation of carbamates from carbon dioxide, amines, and alcohols. acs.orgnih.gov This synthetic accessibility allows for the systematic modification of the ligand structure, tuning its properties for specific catalytic applications. The interaction between a carbamate-containing substrate or ligand and a catalyst can be studied using NMR spectroscopy to understand the activation mechanism. researchgate.net The design of bifunctional organocatalysts that can stabilize a carbamic acid intermediate has also been explored for the enantioselective synthesis of cyclic carbamates. nih.gov

Formulation and Environmental Fate of Related Carbamate Analogs in Agrochemical Contexts (Focus on Chemical Stability and Transformations)

While "this compound" is not primarily known as an agrochemical, many structurally related N-phenylcarbamate and other carbamate compounds are widely used as pesticides, herbicides, and fungicides. nih.govnih.gov The environmental fate of these analogs is of critical importance, with chemical stability and transformation pathways in soil and water being key determinants of their persistence and potential impact.

Studies on Hydrolytic and Photolytic Degradation in Environmental Matrices

The degradation of carbamate pesticides in the environment is governed by several processes, with hydrolysis and photolysis being significant abiotic pathways. researchgate.net The stability of the carbamate ester linkage is highly dependent on the surrounding environmental conditions, particularly pH.

Hydrolytic Degradation: Hydrolysis is often the first and most critical step in the breakdown of carbamates in soil and water. who.int The rate of hydrolysis is significantly influenced by pH. For instance, the carbamate insecticide aldicarb (B1662136) is relatively stable at a pH of 6.0, with a half-life of approximately 560 days, but this decreases dramatically to just a few minutes at a pH above 12. nih.gov Similarly, carbofuran (B1668357) is stable in acidic media but undergoes hydrolysis in basic water, with a half-life that can range from several hours to 28 days. cabidigitallibrary.org The hydrolysis of the carbamate ester bond typically yields a corresponding phenol (B47542), an amine (or its derivative like methylamine), and carbon dioxide. nih.gov

Photolytic Degradation: Sunlight can also contribute to the degradation of carbamate pesticides. Photolysis involves the breakdown of the chemical structure by light energy. Studies on the N-phenyl carbamate herbicide chlorpropham (B1668850) have reviewed its degradation via photolysis, among other processes. nih.gov For carbofuran, photolysis has been identified as a main degradation pathway, alongside hydrolysis and microbial action. researchgate.net The effectiveness of photolytic degradation can be enhanced by the presence of photosensitizers in the environment. Heterogeneous photocatalysis using semiconductors like ZnO and TiO₂ has been shown to be effective in the complete removal of carbofuran from water, with degradation being practically complete within a couple of hours under optimized lab conditions. cabidigitallibrary.org

Table 2: Degradation Pathways for Selected Carbamate Pesticides

| Carbamate Analog | Primary Degradation Pathways | Key Influencing Factors | Source |

|---|---|---|---|

| Aldicarb | Oxidation, Hydrolysis | Soil type, pH | nih.gov |

| Carbofuran | Hydrolysis, Photolysis, Microbial Degradation | pH, Light, Microorganisms | researchgate.netcabidigitallibrary.org |

| Chlorpropham | Hydrolysis, Biolysis, Photolysis, Thermal Processes | pH, Microorganisms, Light, Temperature | nih.gov |

| Phenmedipham (B1680312) | Hydrolysis | Microbial enzymes | nih.gov |

Chemical Transformation Pathways in Soil and Water Systems

Once applied to agricultural fields, carbamate pesticides are subject to a variety of transformation processes that dictate their persistence and mobility. The primary pathways include microbial degradation, hydrolysis, and photolysis, with their relative importance depending on the specific carbamate structure and environmental conditions such as soil type, pH, temperature, and microbial activity. researchgate.netwho.int

Microbial degradation is a major route for the breakdown of many carbamates. iastate.edu Soil microorganisms can utilize carbamates as a source of carbon and nitrogen. nih.gov The initial step is often the enzymatic hydrolysis of the carbamate linkage, catalyzed by carbamate hydrolases. This breaks the compound down into simpler, less toxic molecules. For example, the degradation of phenmedipham is initiated by a hydrolase that breaks it down into methyl N-hydroxyphenyl carbamate and m-toluidine. nih.gov In some cases, repeated application of a carbamate pesticide can lead to the development of adapted microbial populations in the soil that can degrade the compound more rapidly, a phenomenon known as enhanced degradation. iastate.edu

The chemical transformation pathways can lead to various metabolites. For instance, the oxidation of aldicarb in soil produces aldicarb sulfoxide (B87167) and subsequently aldicarb sulfone, which have different persistence and mobility characteristics compared to the parent compound. nih.gov It is a critical concern that some transformation products can be as toxic, or even more toxic and persistent, than the original pesticide. mdpi.com Therefore, understanding the complete transformation pathway is essential for a full environmental risk assessment.

Factors such as soil organic carbon (SOC) content, pH, and temperature have been shown to be the main drivers controlling nitrogen transformation processes, including mineralization and nitrification, which are linked to the breakdown of nitrogen-containing pesticides like carbamates. mdpi.com The water solubility of a carbamate also plays a significant role; highly soluble carbamates are more prone to leaching through the soil and potentially contaminating groundwater. who.int

Structure Property Relationships of 4 Cyclohexylphenyl N Phenylcarbamate and Its Analogs

Influence of Molecular Architecture on Chemical Reactivity

Extensive searches of scientific literature and chemical databases have revealed no specific experimental or theoretical studies on the chemical reactivity of (4-cyclohexylphenyl) N-phenylcarbamate.

Steric and Electronic Effects of Cyclohexyl and Phenyl Substituents

There is no available research that specifically analyzes the steric and electronic effects of the 4-cyclohexylphenyl group or the N-phenyl group on the reactivity of the carbamate (B1207046) linkage in this compound.

Impact on Reaction Rates and Selectivities

No data regarding the reaction rates or selectivities of this compound in any chemical transformation has been reported in the available scientific literature.

Correlation of Structure with Spectroscopic Signatures

There is a lack of published experimental or computational spectroscopic data for this compound.

Vibrational Frequencies and Electronic Transitions

No infrared (IR), Raman, or ultraviolet-visible (UV-Vis) spectra for this compound are available in the public domain. Therefore, an analysis of its vibrational frequencies and electronic transitions is not possible at this time.

NMR Chemical Shifts as Probes of Electronic Environment

The ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for this compound have not been published. Consequently, there is no data on the chemical shifts for this compound to probe its electronic environment.

Relationship between Structure and Material Performance

There are no studies available that investigate the material properties of this compound or correlate its molecular structure with any aspect of material performance.

Modulation of Polymerization Characteristics and Material Properties

While specific studies on the direct modulation of polymerization by this compound are not extensively documented in publicly available literature, the structural motifs of this compound suggest several ways in which it could influence polymerization processes and the final properties of the resulting polymers. The effects can be inferred from the general behavior of N-aryl carbamates and molecules containing bulky cycloaliphatic groups.

The presence of the N-H bond in the carbamate group allows for hydrogen bonding interactions. In a polymerization mixture, this can lead to the formation of supramolecular assemblies or interactions with monomers and growing polymer chains that contain hydrogen bond acceptors (e.g., carbonyl or ether groups). Such interactions can influence the stereochemistry of the polymerization, potentially leading to polymers with altered tacticity and, consequently, different mechanical and thermal properties.

The bulky 4-cyclohexylphenyl group can exert significant steric effects. During polymerization, this can influence the rate of propagation by sterically hindering the approach of monomers to the active center of the growing polymer chain. In the final polymer, the presence of such a bulky side group would be expected to increase the glass transition temperature (Tg) by restricting chain mobility. It would also likely impact the polymer's morphology, potentially disrupting crystalline packing and leading to more amorphous materials with altered optical and mechanical properties.

The polarity of the carbamate group, combined with the nonpolar nature of the cyclohexyl and phenyl rings, gives the molecule an amphiphilic character. In polymerization systems, this could lead to surface activity or the formation of micelles, which could be exploited in emulsion or suspension polymerization to control particle size and morphology.

Illustrative Data on the Potential Impact of Carbamate Additives on Polymer Properties:

Below is a hypothetical data table illustrating how an additive like this compound might influence the properties of a common polymer like poly(methyl methacrylate) (PMMA). The data is representative and based on general principles of polymer science.

| Property | Neat PMMA | PMMA with 5 wt% this compound (Hypothetical) |

| Glass Transition Temperature (Tg) | 105 °C | 115 °C |

| Tensile Strength | 70 MPa | 65 MPa |

| Young's Modulus | 3.1 GPa | 3.0 GPa |

| Elongation at Break | 4% | 3.5% |

| Refractive Index | 1.490 | 1.495 |

Thermal Behavior and Phase Transitions in Solid-State Forms

The thermal behavior of this compound is dictated by the strength of its intermolecular interactions and the conformational flexibility of its constituent groups. The potential for hydrogen bonding via the N-H group of the carbamate linkage can lead to the formation of well-defined crystalline structures.

Studies on analogous N-aryl carbamates have shown that thermal decomposition often proceeds via the cleavage of the carbamate bond. For N-substituted carbamates, this can lead to the formation of an isocyanate and an alcohol or phenol (B47542). In the case of this compound, thermal degradation would likely yield phenyl isocyanate and 4-cyclohexylphenol (B75765). The presence of the bulky cyclohexyl group may influence the decomposition temperature, potentially increasing it due to steric hindrance and increased van der Waals interactions in the solid state.